molecular formula C27H35ClN2O6 B12765407 Butanedioic acid, mono(1-((4-(aminocarbonyl)-1-piperidinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethyl) ester, monohydrochloride CAS No. 86819-30-9

Butanedioic acid, mono(1-((4-(aminocarbonyl)-1-piperidinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethyl) ester, monohydrochloride

Cat. No.: B12765407
CAS No.: 86819-30-9
M. Wt: 519.0 g/mol
InChI Key: NWIKNLPLOIQVIU-UHFFFAOYSA-N
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Description

Butanedioic acid, mono(1-((4-(aminocarbonyl)-1-piperidinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethyl) ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a butanedioic acid backbone with a piperidinyl and phenoxyethyl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, mono(1-((4-(aminocarbonyl)-1-piperidinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethyl) ester, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidinyl and phenoxyethyl intermediates, followed by their coupling with butanedioic acid. Common reagents used in these reactions include:

    Piperidine: Used to introduce the piperidinyl group.

    Phenoxyethyl bromide: Used to introduce the phenoxyethyl group.

    Butanedioic acid: The core structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(1-((4-(aminocarbonyl)-1-piperidinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethyl) ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, mono(1-((4-(aminocarbonyl)-1-piperidinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethyl) ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid derivatives: Compounds with similar butanedioic acid backbones but different substituents.

    Piperidinyl compounds: Molecules containing the piperidinyl group.

    Phenoxyethyl compounds: Compounds with the phenoxyethyl moiety.

Uniqueness

Butanedioic acid, mono(1-((4-(aminocarbonyl)-1-piperidinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethyl) ester, monohydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

86819-30-9

Molecular Formula

C27H35ClN2O6

Molecular Weight

519.0 g/mol

IUPAC Name

4-[1-(4-carbamoylpiperidin-1-yl)-3-[2-(2-phenylethyl)phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C27H34N2O6.ClH/c28-27(33)22-14-16-29(17-15-22)18-23(35-26(32)13-12-25(30)31)19-34-24-9-5-4-8-21(24)11-10-20-6-2-1-3-7-20;/h1-9,22-23H,10-19H2,(H2,28,33)(H,30,31);1H

InChI Key

NWIKNLPLOIQVIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC(COC2=CC=CC=C2CCC3=CC=CC=C3)OC(=O)CCC(=O)O.Cl

Origin of Product

United States

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